molecular formula C18H20N2S B6072268 N'-allyl-N,N-dibenzylthiourea CAS No. 64574-67-0

N'-allyl-N,N-dibenzylthiourea

Cat. No. B6072268
CAS RN: 64574-67-0
M. Wt: 296.4 g/mol
InChI Key: IPNYWESNDBXTQP-UHFFFAOYSA-N
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Description

N-allyl-N,N-dibenzylthiourea (ADBUT) is a sulfur-containing compound that has attracted significant interest in recent years due to its potential applications in various fields of research. This compound belongs to the family of thioureas, which are widely used as catalysts, ligands, and intermediates in organic synthesis. ADBUT has been synthesized by various methods and has been found to exhibit interesting biological and physiological effects.

Scientific Research Applications

  • Alkylating and Mutagenic Activities : Allylic compounds, including those related to N'-allyl-N,N-dibenzylthiourea, have been studied for their alkylating and mutagenic activities. Eder et al. (1982) found that some allylic compounds displayed direct mutagenic activity without the need for activating enzymes, suggesting potential applications in studying mutagenesis and DNA interactions (Eder, Neudecker, Lutz, & Henschler, 1982).

  • Catalysis in Organic Synthesis : The use of allylic compounds in catalytic processes has been a significant area of research. Liu, Hovey, and Scheidt (2014) discussed the cooperative catalysis involving N-heterocyclic carbenes and palladium, providing a method to access various allyl derivatives, which is crucial in the synthesis of complex organic molecules (Liu, Hovey, & Scheidt, 2014).

  • Stereochemical Applications : The study of stereochemical effects in reactions involving allylic compounds has been an important aspect of organic chemistry. For instance, Oh et al. (2002) explored the dihydroxylation reactions of allylic amines, providing insights into stereochemical control in organic synthesis (Oh, Park, Song, Bae, Yoon, & Kim, 2002).

  • Radioprotective Effects : Novel disubstituted thioureas, which are structurally related to N'-allyl-N,N-dibenzylthiourea, have been investigated for their radioprotective effects. Mehandjiev et al. (2002) studied the influence of these compounds on pea development under gamma-ray exposure, suggesting potential applications in radiation protection (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

properties

IUPAC Name

1,1-dibenzyl-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-2-13-19-18(21)20(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h2-12H,1,13-15H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNYWESNDBXTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364373
Record name 1,1-dibenzyl-3-prop-2-en-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

64574-67-0
Record name NSC203846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-dibenzyl-3-prop-2-en-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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